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Compound of Interest

Compound Name: VUF5834

Cat. No.: B1684070

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a synthetic, non-ribose molecule recognized for its potent partial agonist activity at
specific adenosine receptors. Chemically identified as 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-
imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, this compound has become a valuable tool in
pharmacological research. Its primary function lies in the activation of A2A and A2B adenosine
receptors, with a distinct mechanism of action compared to traditional adenosine-based
agonists. This document provides a comprehensive technical overview of LUF5834, including
its binding profile, functional activity, the signaling pathways it modulates, and detailed
experimental protocols for its characterization.

Core Compound Properties

LUF5834 is a small molecule with the following key characteristics:
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Property Value

Molecular Formula C17H12N60S
Molecular Weight 348.38 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO
CAS Number 333962-91-7[1]

Pharmacological Profile: Binding Affinity and
Functional Efficacy

LUF5834 exhibits a distinct profile of binding affinity (Ki) and functional efficacy (EC50) across
the four subtypes of adenosine receptors. It is a potent partial agonist at the A2A and A2B
receptors and also demonstrates high affinity for the A1 receptor.[1] Its selectivity is notable for
being lower at the A3 receptor.

o Functional
Receptor Binding . .
o . Efficacy Activity Reference
Subtype Affinity (Ki)
(EC50)

Al 2.6 nM - Partial Agonist [1]

A2A 2.6 nM 12 nM Partial Agonist [1]

A2B - 12 nM Partial Agonist [1]

A3 538 nM - - [1]

Note: The binding affinity and efficacy values may vary slightly between different studies and
experimental conditions.

Mechanism of Action and Signaling Pathways

LUF5834's primary function is to act as a partial agonist at A2A and A2B adenosine receptors,
which are G-protein coupled receptors (GPCRs). The A2A and A2B receptors are typically
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coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist
like LUF5834, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular
cyclic adenosine monophosphate (CAMP). This second messenger, in turn, activates Protein
Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular
response.

A key feature of LUF5834 is its non-ribose structure. Unlike traditional adenosine agonists that
rely on interactions with the ribose binding pocket of the receptor, LUF5834 activates the A2A
receptor through a distinct set of interactions.[2] This unique binding mode has been elucidated
through site-directed mutagenesis studies.

Signaling Pathway of LUF5834 at the A2A Adenosine
Receptor

Click to download full resolution via product page
Caption: LUF5834 activation of the A2A receptor and downstream signaling.

Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity

This protocol is adapted from methodologies used to characterize adenosine receptor ligands.

Objective: To determine the binding affinity (Ki) of LUF5834 for the human A2A adenosine
receptor.

Materials:
o HEK293 cells stably expressing the human A2A receptor.

e Membrane preparation buffer: 50 mM Tris-HCI, pH 7.4.
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e Assay buffer: 50 mM Tris-HCI, pH 7.4, with 10 mM MgCI2 and 1 U/mL adenosine
deaminase.

» Radioligand: [3H]ZM241385 (a selective A2A antagonist).

e Non-specific binding control: 10 uM CGS21680 (an A2A agonist).
e LUF5834 stock solution in DMSO.

o Glass fiber filters (GF/B).

 Scintillation cocktail and liquid scintillation counter.

Procedure:

e Membrane Preparation:

o Culture HEK293-hA2AR cells to confluency.

[e]

Harvest cells and homogenize in ice-cold membrane preparation buffer.

o

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

[¢]

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

[e]

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g.,
using a BCA assay).

e Binding Assay:

o In a 96-well plate, add 50 pL of assay buffer, 50 pL of [3H]ZM241385 (final concentration
~2 nM), and 50 pL of varying concentrations of LUF5834.

o For determining non-specific binding, add 50 pyL of 10 uM CGS21680 instead of LUF5834.

o Initiate the binding reaction by adding 50 pL of the membrane preparation (final protein
concentration ~50 p g/well ).

o Incubate the plate at 25°C for 90 minutes.
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e Filtration and Counting:
o Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
o Wash the filters three times with ice-cold assay buffer.

o Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a liquid scintillation counter.

o Data Analysis:
o Calculate the specific binding by subtracting non-specific binding from total binding.

o Determine the IC50 value of LUF5834 from the competition binding curve using non-linear
regression.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A2A Receptor Efficacy

This protocol is a general guideline for measuring CAMP production in response to A2A
receptor activation.

Objective: To determine the functional efficacy (EC50) of LUF5834 at the human A2A
adenosine receptor.

Materials:

HEK293 cells stably expressing the human A2A receptor.
e Cell culture medium (e.g., DMEM with 10% FBS).

» Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA,
and a phosphodiesterase inhibitor (e.g., 50 uM rolipram).

o |LUF5834 stock solution in DMSO.

e CAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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Procedure:
e Cell Culture:

o Seed HEK293-hA2AR cells in a 96-well plate at a density of ~50,000 cells/well and
incubate overnight.

e Agonist Stimulation:
o Wash the cells once with stimulation buffer.
o Add 50 pL of stimulation buffer containing varying concentrations of LUF5834 to the wells.
o Incubate at 37°C for 30 minutes.

e CAMP Measurement:

o Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's
protocol of the chosen cAMP assay Kit.

o Data Analysis:

o Generate a dose-response curve by plotting the cAMP concentration against the logarithm
of the LUF5834 concentration.

o Determine the EC50 value, which is the concentration of LUF5834 that produces 50% of
the maximal response, using non-linear regression.

Site-Directed Mutagenesis of the A2A Receptor

This protocol is based on the study by Lane et al. (2012) to investigate the binding of LUF5834.
[2]

Objective: To create point mutations in the A2A receptor to identify amino acid residues critical
for LUF5834 binding and activation.

Materials:

» Plasmid DNA containing the wild-type human A2A receptor cDNA.
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e Mutagenic primers designed to introduce the desired point mutation (e.g., T88A, S277A,
N253A).

» High-fidelity DNA polymerase (e.g., PfuUltra).

e dNTPs.

e Dpnl restriction enzyme.

o Competent E. coli cells for transformation.

e LB agar plates with appropriate antibiotic for selection.

 DNA sequencing reagents.

Procedure:

e Primer Design:

o Design complementary forward and reverse primers (25-45 bases in length) containing the
desired mutation in the middle. The melting temperature (Tm) should be >78°C.

e Mutagenesis PCR:

o Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs,
and high-fidelity DNA polymerase.

o Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation,
annealing, and extension.

e Dpnl Digestion:

o Digest the parental, methylated template DNA by adding Dpnl enzyme to the PCR product
and incubating at 37°C for 1-2 hours.

e Transformation:

o Transform the Dpnl-treated, mutated plasmid DNA into competent E. coli cells.
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o Plate the transformed cells on LB agar plates containing the appropriate antibiotic and
incubate overnight at 37°C.

o Verification:

o Isolate plasmid DNA from several colonies.

o Verify the presence of the desired mutation by DNA sequencing.

e Functional Analysis:

o Transfect the mutated A2A receptor plasmid into HEK293 cells and perform radioligand
binding and cAMP functional assays as described above to assess the impact of the
mutation on LUF5834's affinity and efficacy.
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Caption: Workflow for A2A receptor site-directed mutagenesis.
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Conclusion

LUF5834 is a pivotal research tool for investigating the pharmacology of adenosine receptors.
Its unique non-ribose structure and distinct mechanism of action provide valuable insights into
the activation of GPCRs. The data and protocols presented in this guide offer a comprehensive
resource for scientists and researchers working in the fields of pharmacology, drug discovery,
and molecular biology, enabling further exploration of the therapeutic potential of modulating
the adenosine system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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